- Process for preparation of piperazine derivatives, European Patent Organization, , ,

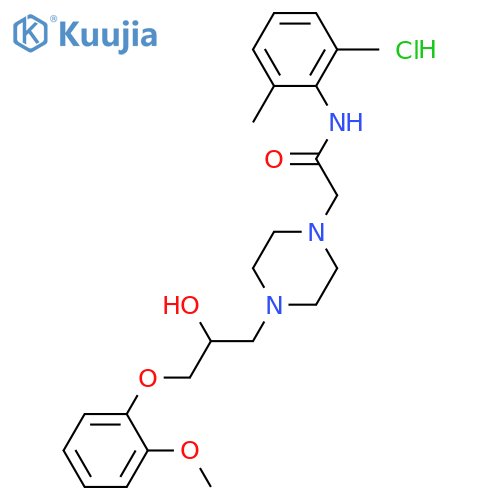

Cas no 95635-56-6 (Ranolazine dihydrochloride)

Ranolazine dihydrochloride structure

Produktname:Ranolazine dihydrochloride

CAS-Nr.:95635-56-6

MF:C24H34ClN3O4

MW:463.997465610504

MDL:MFCD03788770

CID:61789

PubChem ID:24278795

Ranolazine dihydrochloride Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride

- (+/-)-4-[2-HYDROXY-3-(O-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETO-2',6'-XYLIDIDE DIHYDROCHLORIDE

- n-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide dihydrochloride

- (+/-)-N-(2,6-DIMETHYLPHENYL)-4-[2-HYDROXY-3-(2-METHOXYPHENOXY)PROPYL]-1-PIPERAZINEACETAMIDE DIHYDROCHLORIDE

- Ranolazine DiHCI

- Ranolazine and salt

- (±)-N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide

- RANOLAZINE DI HCL

- Ranolazine2Hcl

- Ranolazine Dihydrochloride

- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)-propyl)piperazin-1-yl)acetamide dihydrochloride

- Ranolazine (hydrochloride)

- Ranolazine Dihydrocloride

- Ranolazine HCl

- Ranolazine dihydrochloride

- RS 43285

- Ranolazine (dihydrochloride)

- Ranolazine dihydroch

- RS-43285

- (±) -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2′,6′-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide dihydrochloride

- Ranolazine 2HCl

- Ranolazine hydrochloride

- renolazine

- Ranolazine hydrochloride [USAN]

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochl

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride (9CI)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, dihydrochloride, (±)- (ZCI)

- (±)-RS 43285-193

- RS 43285-193

- CVT 303 dihydrochloride

- NCGC00261747-01

- Ranolazine hydrochloride (USAN)

- CVT 303 (dihydrochloride);RS 43285

- 95635-56-6

- Ranolazinedihydrochloride

- NCGC00094343-01

- SW197620-3

- Q27277741

- s1425

- Ranolazindihydrochlorid

- SR-01000076216-2

- propyl]-1-piperazineacetamide dihydrochloride; ( inverted question mark) -4-[2-hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)

- 1-Piperazineacetamide, N-(2,6-dimethylphenyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-, dihydrochloride, (+-)-

- RANOLAZINE HYDROCHLORIDE [WHO-DD]

- UNII-F71253DJUN

- R 6152

- () -4-[2-Hydroxy-3-(o-methoxyphenoxy)propyl]-1-piperazineaceto-2',6'-xylidide dihydrochloride

- RJNSNFZXAZXOFX-UHFFFAOYSA-N

- HY-17401

- T73098

- EU-0101062

- CVT 303;RS 43285-003

- CHEMBL1526084

- 95635-56-6 (HCl)

- Hydrochloride, Ranolazine

- Tox21_501062

- AKOS015900516

- AC-3497

- DTXCID501333851

- N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide dihydrochloride

- ra-nolazine hydrochloride

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine 2HCl

- MFCD03788770

- DTXSID50904741

- LP01062

- 1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt

- RANOLAZINE HYDROCHLORIDE (MART.)

- Ranolazine-D8 Dihydrochloride

- BCP22680

- CS-1130

- (+-)-4-(2-Hydroxy-3-(o-methoxyphenoxy)propyl)-1-piperazineaceto-2',6'-xylidide dihydrochloride

- HCl, Ranolazine

- Ranolazine HCl?

- R0112

- (RS)-N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)-propyl]piperazin-1-yl]acetamide

- N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide;dihydrochloride

- RANOLAZINE DIHYDROCHLORIDE [MI]

- CCG-222366

- RANOLAZINE HYDROCHLORIDE [MART.]

- D05701

- F71253DJUN

- Ranolazine dihydrochloride, >=98% (HPLC), powder

- N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide Dihydrochloride; (+/-)-RS 43285-193; RS 43285; RS 43285-193; Ranolazine Hydrochloride

- SCHEMBL230758

- Dihydrochloride, Ranolazine

- AS-74881

- Ranolazine dihydrochloride

-

- MDL: MFCD03788770

- Inchi: 1S/C24H33N3O4.ClH/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3;/h4-10,20,28H,11-17H2,1-3H3,(H,25,29);1H

- InChI-Schlüssel: HIWSKCRHAOKBSL-UHFFFAOYSA-N

- Lächelt: Cl.O=C(CN1CCN(CC(COC2C(OC)=CC=CC=2)O)CC1)NC1C(C)=CC=CC=1C

Berechnete Eigenschaften

- Genaue Masse: 499.200462g/mol

- Oberflächenladung: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Anzahl drehbarer Bindungen: 9

- Monoisotopenmasse: 499.200462g/mol

- Monoisotopenmasse: 499.200462g/mol

- Topologische Polaroberfläche: 74.3Ų

- Schwere Atomanzahl: 33

- Komplexität: 531

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 1

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 3

Experimentelle Eigenschaften

- Farbe/Form: Powder

- Schmelzpunkt: 222-229.5 °C (lit.)

- Siedepunkt: No data available

- Flammpunkt: No data available

- Löslichkeit: H2O: 10 mg/mL, soluble

- PSA: 74.27000

- LogP: 3.86080

- Dampfdruck: No data available

- Merck: 8111

Ranolazine dihydrochloride Sicherheitsinformationen

- Signalwort:warning

- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein

-

Warnhinweis:

P264 nach der Behandlung gründlich waschen

p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen

p305, wenn in den Augen

p351 sorgfältig mit Wasser für einige Minuten abspülen

p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen

p337, wenn die Augenreizung anhält

p313 ärztlichen Rat einholen - Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Sicherheitshinweise: S22-S24/25

- RTECS:TK7845370

- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Ranolazine dihydrochloride Zolldaten

- HS-CODE:2942000000

- Zolldaten:

China Zollkodex:

2942000000

Ranolazine dihydrochloride Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 222133-5G |

Ranolazine dihydrochloride, 98%, an anti-ischemic agent |

95635-56-6 | 98% | 5G |

¥ 3649 | 2022-04-26 | |

| TRC | R122505-250mg |

Ranolazine Dihydrochloride |

95635-56-6 | 250mg |

$ 115.00 | 2023-09-06 | ||

| LKT Labs | R0154-25 mg |

Ranolazine Dihydrochloride |

95635-56-6 | ≥98% | 25mg |

$88.60 | 2023-07-10 | |

| ChemScence | CS-1130-100mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 100mg |

$92.0 | 2022-04-26 | |

| ChemScence | CS-1130-200mg |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 200mg |

$145.0 | 2022-04-26 | |

| ChemScence | CS-1130-5g |

Ranolazine (dihydrochloride) |

95635-56-6 | 99.79% | 5g |

$594.0 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12006-200mg |

Ranolazine 2HCl |

95635-56-6 | 98% | 200mg |

¥1222.00 | 2023-09-09 | |

| Ambeed | A730331-100mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 100mg |

$19.0 | 2025-02-22 | |

| Ambeed | A730331-250mg |

N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide dihydrochloride |

95635-56-6 | 98% | 250mg |

$29.0 | 2025-02-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0207-50 mg |

Ranolazine dihydrochloride |

95635-56-6 | 99.00% | 50mg |

¥475.00 | 2022-04-26 |

Ranolazine dihydrochloride Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Solvents: Toluene ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

1.2 Reagents: Hydrochloric acid Solvents: Ethanol

Referenz

- Synthesis of anti-angina drug ranolazine, Guangxi Daxue Xuebao, 2003, 28(4), 301-303

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Solvents: Isopropanol , Toluene ; 2 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Acetone ; cooled

Referenz

- Process for preparation of ranolazine, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Improved process for preparation of pure Ranolazine and pharmaceutically acceptable salts thereof, India, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 3 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referenz

- Synthesis of a novel antianginal agent Ranolazine, Zhongguo Yaowu Huaxue Zazhi, 2003, 13(5), 283-285

Herstellungsverfahren 6

Reaktionsbedingungen

Referenz

- Novel solid state forms of ranolazine salts, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Solvents: Isopropanol ; reflux; 1.5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referenz

- Method for synthesizing ranolazine, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate , Sodium iodide Solvents: Dimethylformamide ; 18 h, 30 - 35 °C

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

1.2 Reagents: Water

1.3 Reagents: Hydrochloric acid Solvents: Isopropanol , Acetone ; acidified

Referenz

- Crystalline and amorphous form of ranolazine and the process for manufacturing them, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

Referenz

- process for the preparation of ranolazine via coupling of N-(2,6-dimethylphenyl)-1-piperazineacetamide with 1-methoxy-2-oxiranylmethoxy)benzene., World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Solvents: Methanol ; 5 - 10 min, rt; rt → 95 °C; 4 - 5 h, 90 - 95 °C; 95 °C → 35 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referenz

- Preparation of ranolazine, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Solvents: Ethanol ; 3 - 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referenz

- Study on synthesis process of ranolazine, Xinyang Shifan Xueyuan Xuebao, 2007, 20(2), 226-229

Herstellungsverfahren 13

Reaktionsbedingungen

Referenz

- Novel solid state forms of ranolazine salts for treatment of cardiovascular disorders, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

Referenz

- Cardioselective aryloxy- and arylthiohydroxypropylpiperazinyl acetanilides which affect calcium entry, European Patent Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Solvents: Methyl ethyl ketone ; 4 h, 70 - 85 °C; 85 °C → 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

1.2 Reagents: Hydrochloric acid, compd. with 2-propanol (1:1) ; 20 - 30 °C; 2 h, 20 - 30 °C

Referenz

- Process for preparation of ranolazine and salts thereof, India, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

Referenz

- Improved process for the preparation of ranolazine, IP.com Journal, 2009, 9,

Ranolazine dihydrochloride Raw materials

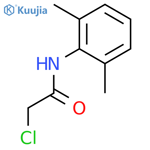

- 2-Chloro-2',6'-dimethylacetanilide

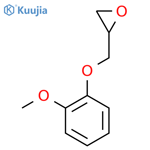

- 1-(2-Methoxy-phenoxy)-3-piperazin-1-yl-propan-2-ol

- 2-(2-Methoxyphenoxy)methyloxirane

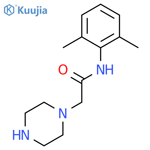

- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide

Ranolazine dihydrochloride Preparation Products

Ranolazine dihydrochloride Verwandte Literatur

-

Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

95635-56-6 (Ranolazine dihydrochloride) Verwandte Produkte

- 5026-74-4(N,N-Diglycidyl-4-glycidyloxyaniline)

- 7699-19-6(6-Methoxy-1,3-dihydroindol-2-one)

- 95635-55-5(Ranolazine)

- 23949-66-8(Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-)

- 142387-99-3(Ranolazine)

- 24530-67-4(4-Acetylamino-2-(bis(2-hydroxyethyl)amino)anisole)

- 172430-45-4(Desmethyl Ranolazine)

- 1329834-18-5(Desmethyl Ranolazine-d5)

- 755711-09-2(Desmethoxy Ranolazine)

- 1054624-77-9(Ranolazine-d3 Dihydrochloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:95635-56-6)Ranolazine dihydrochloride

Reinheit:99%

Menge:5g

Preis ($):225.0